

Application Notes and Protocols: SKF-82958 Hydrobromide for In Vivo Rat Studies

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Compound of Interest

Compound Name: SKF-82958 hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of **SKF-82958 hydrobromide**, a full and selective dopamine D1 receptor agonist, in rat models. The information compiled herein is intended to guide researchers in designing and executing experiments for studying dopaminergic signaling, motor function, and behavior.

Overview of SKF-82958 Hydrobromide

SKF-82958 is a potent and selective full agonist for the dopamine D1 receptor ($K_{0.5} = 4$ nM), exhibiting significantly lower affinity for the D2 receptor ($K_{0.5} = 73$ nM).[1][2] Its hydrobromide salt form is often used in research due to its enhanced water solubility and stability.[1] In vivo, SKF-82958 has been demonstrated to induce D1 receptor-dependent effects, making it a valuable tool for investigating the role of D1 receptor signaling in various physiological and pathological processes.

Quantitative Data Summary: In Vivo Dosages in Rats

The effective dosage of **SKF-82958 hydrobromide** in rats is highly dependent on the experimental paradigm and the specific research question. The following tables summarize dosages reported in the literature for various applications.

Table 1: Behavioral Studies



Application	Rat Strain	Dosage Range (mg/kg)	Route of Administratio n	Observed Effects	Reference
Drug Discriminatio n	Sprague- Dawley	0.003 - 0.1	Intraperitonea I (i.p.)	Dose- dependent increases in drug- appropriate lever responding.	[1][2][3][4]
Drug Self- Administratio n	Not Specified	0.032 - 0.32	Not Specified	Readily self- administered, producing an inverted U- shaped dose- response curve.	[5]
Locomotor Activity	Sprague- Dawley	0.01 - 3.2	Not Specified	Increased locomotor activity.	[6]
Locomotor Activity (in combination with cocaine)	Swiss- Webster mice*	1 - 10	Intraperitonea I (i.p.)	Dose-related decrease in cocaine-induced locomotor activity.	[7]
Prepulse Inhibition (PPI)	Not Specified	0.1	Not Specified	Did not potentiate ivermectin- mediated PPI disruption.	[8]

^{*}Note: While this study was conducted in mice, the dosage range may serve as a reference for initiating studies in rats.



Table 2: Parkinson's Disease Models and Motor Function

Application	Rat Strain	Dosage Range (mg/kg)	Route of Administratio n	Observed Effects	Reference
Suppression of Pilocarpine- Induced Tremulous Jaw Movements	Male Sprague- Dawley	0.5 - 2.0	Intraperitonea I (i.p.)	Significantly reduced the number of tremulous jaw movements.	[1][2][4][9]
Induction of Fos Protein Expression in Striatum	Not Specified	1 - 3	Intraperitonea I (i.p.)	Dose- dependent induction of Fos protein.	[10]
Rotational Behavior (in 6-OHDA lesioned rats)	Not Specified	Not Specified	Subcutaneou s (s.c.)	Induced rotational behavior.	[11]

Experimental ProtocolsDrug Preparation and Administration

Vehicle Selection and Solubility:

SKF-82958 hydrobromide has good water solubility.[1] However, for in vivo preparations, various solvents and vehicles have been reported to ensure stability and bioavailability.

- Saline: For straightforward aqueous solutions.
- DMSO-based vehicles:
 - 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[4]



- 10% DMSO >> 90% (20% SBE-β-CD in saline).[4]
- 10% DMSO >> 90% corn oil.[4]

Administration Routes:

The choice of administration route depends on the desired pharmacokinetic profile and experimental goal.

- Intraperitoneal (i.p.) Injection: The most commonly reported route for systemic administration in rats, providing rapid absorption.[1][2][4][9]
- Subcutaneous (s.c.) Injection: Another option for systemic delivery.
- Intracranial Injection: For site-specific investigations, direct injection into brain regions like the ventrolateral striatum or substantia nigra pars reticulata can be performed.[9]

Protocol for Assessing Antiparkinsonian Effects (Tremulous Jaw Movement Model)

This protocol is adapted from studies investigating the effects of SKF-82958 on a rat model of parkinsonian tremor.[9]

- Animals: Male Sprague-Dawley rats are commonly used.
- Induction of Jaw Movements: Administer the muscarinic agonist pilocarpine (e.g., 4.0 mg/kg, i.p.) to induce tremulous jaw movements.
- SKF-82958 Administration: Administer SKF-82958 hydrobromide (0.5 2.0 mg/kg, i.p.) prior to or following pilocarpine administration.
- Behavioral Observation: Record the number of tremulous jaw movements over a specified period.
- Data Analysis: Compare the frequency of jaw movements between vehicle-treated and SKF-82958-treated groups.

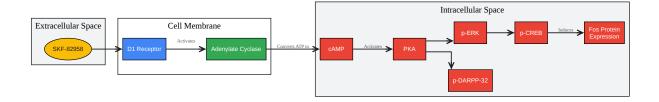


Protocol for Drug Discrimination Studies

This protocol is based on a two-lever food-reinforced drug discrimination task.[3]

- Animals and Training: Rats are trained to discriminate between an injection of SKF-82958
 (e.g., 0.03 mg/kg) and vehicle. Pressing one lever after SKF-82958 administration is
 reinforced with food, while pressing a different lever after vehicle administration is reinforced.
- Test Sessions: Once trained, test sessions are conducted with a range of SKF-82958 doses (e.g., 0.003 0.1 mg/kg, i.p.).
- Data Collection: The percentage of responses on the drug-appropriate lever is recorded.
- Data Analysis: A dose-response curve is generated to determine the discriminative stimulus effects of SKF-82958.

Signaling Pathways and Experimental Workflows SKF-82958-Induced D1 Receptor Signaling Pathway

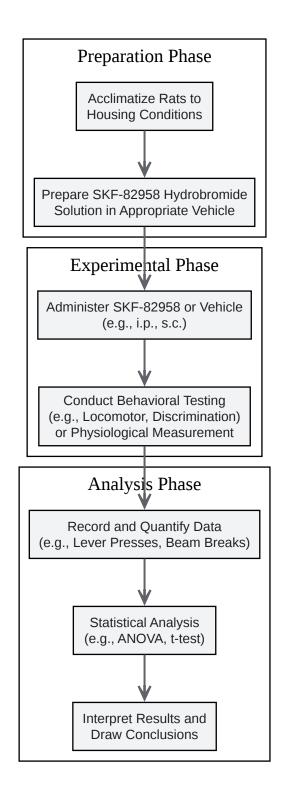


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Caption: Simplified D1 receptor signaling cascade activated by SKF-82958.

Experimental Workflow for In Vivo Rat Studies





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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Striatal and nigral D1 mechanisms involved in the antiparkinsonian effects of SKF 82958 (APB): studies of tremulous jaw movements in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MK-801 reverses Fos expression induced by the full dopamine D1 receptor agonist SKF-82958 in the rat striatum PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intranigral injections of SCH 23390 inhibit SKF 82958-induced rotational behavior PubMed [pubmed.ncbi.nlm.nih.gov]
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